6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride 6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955554-19-4
VCID: VC7537449
InChI: InChI=1S/C6H9N3OS.ClH/c1-11-6-8-4(3-7)2-5(10)9-6;/h2H,3,7H2,1H3,(H,8,9,10);1H
SMILES: CSC1=NC(=CC(=O)N1)CN.Cl
Molecular Formula: C6H10ClN3OS
Molecular Weight: 207.68

6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride

CAS No.: 1955554-19-4

Cat. No.: VC7537449

Molecular Formula: C6H10ClN3OS

Molecular Weight: 207.68

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride - 1955554-19-4

Specification

CAS No. 1955554-19-4
Molecular Formula C6H10ClN3OS
Molecular Weight 207.68
IUPAC Name 4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one;hydrochloride
Standard InChI InChI=1S/C6H9N3OS.ClH/c1-11-6-8-4(3-7)2-5(10)9-6;/h2H,3,7H2,1H3,(H,8,9,10);1H
Standard InChI Key ODOBJOFWNLOSSK-UHFFFAOYSA-N
SMILES CSC1=NC(=CC(=O)N1)CN.Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 6-(aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride, reflects its substitution pattern. The pyrimidinone ring (a six-membered heterocycle with two nitrogen atoms and one ketone group) serves as the scaffold. Key features include:

  • Methylsulfanyl group (SMe) at position 2: This electron-donating group influences the ring’s electronic properties, potentially enhancing nucleophilic substitution reactivity at adjacent positions .

  • Aminomethyl group (CH2NH2) at position 6: The primary amine introduces a site for further functionalization, such as acetylation or conjugation with targeting moieties .

  • Hydrochloride salt: The protonation of the amine group improves aqueous solubility, a critical factor for bioavailability in drug development .

Structural analogs, such as 2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, demonstrate the importance of substituent positioning on biological activity . Comparative analysis of molecular weights (e.g., 339.4 g/mol for the benzonitrile derivative vs. ~220 g/mol for the target compound) highlights the impact of functional groups on physicochemical properties.

Synthetic Pathways and Optimization

Chemoselective Alkylation Strategies

The synthesis of pyrimidinone derivatives often relies on chemoselective alkylation to install substituents at specific positions. In a study by ACS Omega (2022), direct O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines achieved yields of 70–98% under optimized conditions . Key parameters included:

SolventTemperature (°C)Time (h)Yield (%)
MeCNReflux1.090
Me₂COReflux0.589

These conditions could be adapted for synthesizing 6-(aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride by substituting the trihalomethyl group with an aminomethyl moiety. The methylsulfanyl group’s stability under reflux conditions supports its retention during functionalization.

Intermediate Functionalization

Introducing the aminomethyl group may involve reductive amination or nucleophilic substitution. For example, 2-amino-4-(methylaminomethyl)-1H-pyrimidin-6-one was synthesized via condensation of methylamine with a carbonyl precursor. Applying similar methodology, the target compound’s aminomethyl group could be installed using a protected amine intermediate, followed by hydrochloride salt formation.

Physicochemical and Spectroscopic Properties

The hydrochloride salt form confers a molecular weight of approximately 220–230 g/mol (estimated from analogs ). Key properties include:

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic character .

  • Stability: The hydrochloride salt mitigates hygroscopicity, enhancing shelf-life compared to freebase forms.

  • Spectroscopic signatures:

    • ¹H NMR: Peaks corresponding to the methylsulfanyl group (δ ~2.5 ppm) and aminomethyl protons (δ ~3.3 ppm) .

    • IR: Stretching vibrations for C=O (~1700 cm⁻¹) and NH₃⁺ (~2500 cm⁻¹) .

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